

Application Notes: Fischer Esterification of Brassylic Acid with Methanol

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Compound of Interest

Compound Name: Methyl brassylate

Cat. No.: B074189

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Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This application note provides a detailed protocol for the synthesis of **dimethyl brassylate** from brassylic acid (tridecanedioic acid) and methanol. **Dimethyl brassylate** is a valuable chemical intermediate used in the production of fragrances, polymers, and plasticizers. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. In this specific application, both carboxylic acid groups of brassylic acid react with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to form **dimethyl brassylate** and water. To drive the equilibrium towards the product side and achieve a high yield, a large excess of methanol is used, serving as both a reactant and the solvent. The reaction is typically carried out under reflux to increase the reaction rate.

Data Presentation

The following table summarizes the key quantitative data associated with the Fischer esterification of brassylic acid with methanol.

Parameter	Value	Reference
Reactants		
Brassylic Acid (Molar Mass)	244.34 g/mol	
Methanol (Molar Mass)	32.04 g/mol	
Sulfuric Acid (Molar Mass)	98.08 g/mol	
Product		
Dimethyl Brassylate (Molar Mass)	272.39 g/mol	[1]
Melting Point	35-37 °C	
Boiling Point	326-328 °C	
Reaction Conditions		
Molar Ratio (Brassylic Acid:Methanol)	1 : Excess (typically >20)	
Catalyst Loading (H ₂ SO ₄)	Catalytic amount (e.g., 2-5 mol%)	
Reaction Temperature	Reflux (approx. 65 °C)	
Reaction Time	4-8 hours	[2]
Yield and Purity		
Typical Yield	85-95%	
Purity (by GC or NMR)	>98%	

Experimental Protocol

This protocol details the laboratory-scale synthesis of **dimethyl brassylate**.

Materials and Equipment:

- Brassylic acid

- Methanol (anhydrous)
- Sulfuric acid (concentrated, 98%)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or ethyl acetate
- Round-bottom flask (appropriate size)
- Reflux condenser
- Heating mantle with a magnetic stirrer and stir bar
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- pH paper
- Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

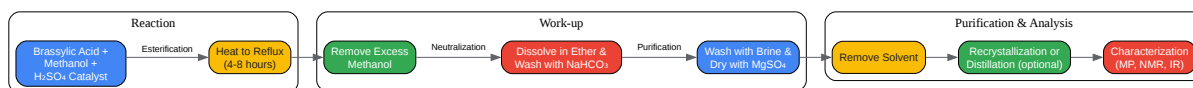
Procedure:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stir bar, add brassylic acid.
 - Add a large excess of anhydrous methanol. The methanol will act as both the reactant and the solvent.
 - Place the flask in a heating mantle on a magnetic stirrer.

- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
- Attach a reflux condenser to the flask and ensure that cooling water is flowing through it.
- Esterification Reaction:
 - Heat the reaction mixture to a gentle reflux (approximately 65 °C) with continuous stirring.
 - Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by gas chromatography (GC) if desired.
- Work-up and Isolation:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
 - Transfer the solution to a separatory funnel.
 - Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted brassylic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.
 - Continue washing with the sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
 - Wash the organic layer with brine to remove any remaining water-soluble impurities.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification and Characterization:
 - Filter the drying agent from the organic solution.

- Remove the solvent using a rotary evaporator to obtain the crude **dimethyl brassylate**.
- The product can be further purified by recrystallization or distillation under reduced pressure if necessary.
- Characterize the final product by determining its melting point and by spectroscopic methods such as ^1H NMR and IR spectroscopy. The ^1H NMR spectrum of **dimethyl brassylate** is available for comparison.[4]

Visualizations



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Caption: Experimental workflow for the synthesis of **dimethyl brassylate**.



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Caption: Simplified signaling pathway of the Fischer esterification.

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